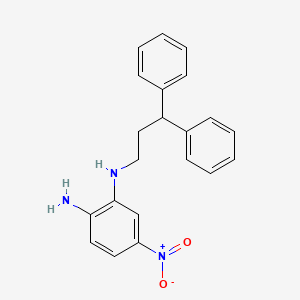
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine is an organic compound with a complex structure that includes a nitro group and a diamine functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine typically involves multiple steps. One common method includes the reaction of 3,3-diphenylpropylamine with 4-nitrobenzene-1,2-diamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized synthetic routes that allow for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like methanol or chloroform .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amine derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .
Applications De Recherche Scientifique
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diamine functionality can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,3-diphenylpropyl)acetamide: Similar structure but with an acetamide group instead of a nitro group.
N-(3,3-diphenylpropyl)amine: Lacks the nitro group and has different chemical properties.
4-nitrobenzene-1,2-diamine: Similar aromatic structure but without the diphenylpropyl group.
Propriétés
Formule moléculaire |
C21H21N3O2 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C21H21N3O2/c22-20-12-11-18(24(25)26)15-21(20)23-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19,23H,13-14,22H2 |
Clé InChI |
CAASLCJLNOASEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCNC2=C(C=CC(=C2)[N+](=O)[O-])N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















